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molecular formula C11H17NO B1347054 4-Pentyloxyaniline CAS No. 39905-50-5

4-Pentyloxyaniline

Cat. No. B1347054
M. Wt: 179.26 g/mol
InChI Key: QZLNSNIHXKQIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718671B2

Procedure details

4-Pentyloxyaniline (370 ml, 2 mmol) in dichloromethane (3 ml) is added to a solution of 1,1′-thiocarbonyldiimidazole (537 mg, 3 mmol) in dichloromethane (5 ml) at room temperature and the mixture is stirred at room temperature for 30 minutes. 2 N Ammonia in methanol (30 ml) is added to the solution, and the solution is stirred for additional 1 hour at room temperature. The solvent is removed, and the product extracted with ethylacetate and H2O. The crude product is recrystallized from dichloromethane and hexane to afford the thiourea as a white solid. 1H NMR (300 Hz, CDCl3) δ 7.92 (s, 1H, NH), 7.15 (d, J=8.4 Hz, 2H, Aryl H), 6.92 (d, J=8.4 Hz, 2H, Aryl H), 6.0 (br s, 2H, NH2), 3.95 (t, J=6.6 Hz, 2H, CH2), 1.79 (m, 2H, CH2), 1.44-1.38 (m, 4H, (CH2)2), 0.94 (t, J=7.2 Hz, 3H, CH3). MS (APCI) m/z 239 [M+H]±.
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[C:14](N1C=CN=C1)([N:16]1C=CN=C1)=[S:15].N>ClCCl.CO>[CH2:1]([O:6][C:7]1[CH:8]=[CH:9][C:10]([NH:11][C:14]([NH2:16])=[S:15])=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
370 mL
Type
reactant
Smiles
C(CCCC)OC1=CC=C(N)C=C1
Name
Quantity
537 mg
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution is stirred for additional 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethylacetate and H2O
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from dichloromethane and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCC)OC1=CC=C(C=C1)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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